N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetamide is a complex organic compound with a unique structure that includes a benzoxazinone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetamide typically involves multiple steps. The key steps include the formation of the benzoxazinone ring and the subsequent sulfonylation and acetamidation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction can replace certain groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazinone derivatives and sulfonylated amides. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19N3O6S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-methoxy-4-[(7-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C18H19N3O6S/c1-10-6-16-14(20-18(23)9-27-16)8-17(10)28(24,25)21-12-4-5-13(19-11(2)22)15(7-12)26-3/h4-8,21H,9H2,1-3H3,(H,19,22)(H,20,23) |
InChI Key |
LUBTWAYUMVJMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC(=C(C=C3)NC(=O)C)OC)NC(=O)CO2 |
Origin of Product |
United States |
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